molecular formula C14H9BrO B13688678 3-Bromo-5-phenylbenzofuran

3-Bromo-5-phenylbenzofuran

Cat. No.: B13688678
M. Wt: 273.12 g/mol
InChI Key: IMHIAGAOFBCAOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenylbenzofuran typically involves the bromination of 5-phenylbenzofuran. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-phenylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-5-phenylbenzofuran involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H9BrO

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-5-phenyl-1-benzofuran

InChI

InChI=1S/C14H9BrO/c15-13-9-16-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H

InChI Key

IMHIAGAOFBCAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3Br

Origin of Product

United States

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